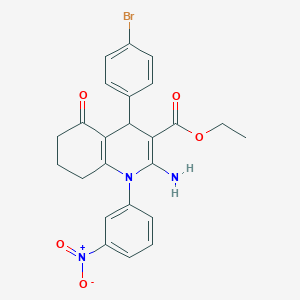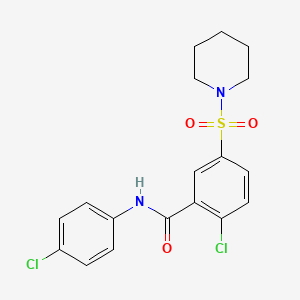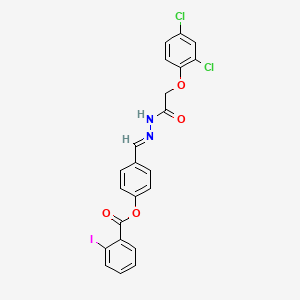![molecular formula C14H15NO3 B15013468 5'-methyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B15013468.png)
5'-methyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[1,3-dioxolane-2,3’-indole] core, which is further substituted with a methyl group and a prop-2-en-1-yl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the methyl and prop-2-en-1-yl substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. Key steps in the industrial synthesis include the preparation of starting materials, the execution of the cyclization reaction, and the purification of the final product through techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
5’-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
5’-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5’-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
1-Methyl-2-(prop-1-en-1-yl)disulfane: This compound shares the prop-1-en-1-yl group but differs in its core structure and functional groups.
Lavandulyl isovalerate: This compound has a similar methyl and prop-1-en-1-yl substitution but differs in its ester functional group and overall structure.
Uniqueness
5’-METHYL-1’-(PROP-2-EN-1-YL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
5'-methyl-1'-prop-2-enylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C14H15NO3/c1-3-6-15-12-5-4-10(2)9-11(12)14(13(15)16)17-7-8-18-14/h3-5,9H,1,6-8H2,2H3 |
InChIキー |
SXSOPDXHKXLOGA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCO3)CC=C |
溶解性 |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-iodophenol](/img/structure/B15013388.png)
![2-[({(Z)-(4-amino-1,2,5-oxadiazol-3-yl)[(4-methylphenyl)amino]methylidene}amino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15013393.png)
![2-[(6-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B15013401.png)
![3-(4-Chlorophenyl)-1-{3-(4-chlorophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5,5-dimethyl-2-oxoimidazolidin-4-yl}-1-hydroxyurea](/img/structure/B15013408.png)
![2-methyl-N'-[(1E)-1-naphthylmethylene]benzohydrazide](/img/structure/B15013411.png)
![2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B15013426.png)
![2,2'-[(2,2,3,3,4,4,5,5-Octafluoro-1,6-dioxohexane-1,6-diyl)diimino]bis(3-hydroxypropanoate)](/img/structure/B15013431.png)

![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15013435.png)


![4-{(1Z)-3-{[3-(hydroxymethyl)phenyl]amino}-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate](/img/structure/B15013462.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15013476.png)

